Methyl 4-(6-amino-5-cyano-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoate
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Overview
Description
Methyl 4-(6-amino-5-cyano-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoate is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles
Preparation Methods
The synthesis of Methyl 4-(6-amino-5-cyano-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoate typically involves a multi-component reaction. One common method involves the condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction is often carried out under solvent-free conditions at elevated temperatures, using catalysts such as disulfonic acid imidazolium chloroaluminate or nano-eggshell/Ti(IV) . These catalysts facilitate the reaction, leading to high yields and efficient synthesis.
Chemical Reactions Analysis
Methyl 4-(6-amino-5-cyano-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(6-amino-5-cyano-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and molecular targets.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-(6-amino-5-cyano-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoate involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target cells or tissues.
Comparison with Similar Compounds
Methyl 4-(6-amino-5-cyano-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoate is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
- 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole
- 5-amino-3-methyl-1-phenylpyrazole
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
369399-05-3 |
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Molecular Formula |
C21H16N4O3 |
Molecular Weight |
372.4g/mol |
IUPAC Name |
methyl 4-(6-amino-5-cyano-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoate |
InChI |
InChI=1S/C21H16N4O3/c1-27-21(26)14-9-7-12(8-10-14)16-15(11-22)19(23)28-20-17(16)18(24-25-20)13-5-3-2-4-6-13/h2-10,16H,23H2,1H3,(H,24,25) |
InChI Key |
BONSHFTVXCKZDZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N |
Origin of Product |
United States |
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